N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a pyridopyrrolopyrimidine core, making it a subject of study for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium . The resulting intermediate is then subjected to further reactions to introduce the pyridopyrrolopyrimidine core and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halides and bases to introduce different substituents on the benzodioxin or pyridopyrrolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has shown promise as an enzyme inhibitor. Studies have indicated its potential in inhibiting cholinesterase enzymes, which are targets for treating neurodegenerative diseases like Alzheimer’s .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of cholinesterase enzymes occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another compound with a benzodioxin moiety, studied for its potential therapeutic applications.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have shown antibacterial activity and enzyme inhibition properties.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide apart is its unique combination of the benzodioxin and pyridopyrrolopyrimidine moieties. This structural uniqueness contributes to its diverse range of applications and potential as a multifunctional compound in various scientific fields.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H18N4O4/c1-12-4-3-7-25-18(12)23-19-14(21(25)27)11-15(24(19)2)20(26)22-13-5-6-16-17(10-13)29-9-8-28-16/h3-7,10-11H,8-9H2,1-2H3,(H,22,26) |
InChI Key |
ZTWNSOZEZRISRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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